3-Chloro-5-fluoro-4-iodopyridine
Description
Structural Characterization and Physicochemical Properties of 3-Chloro-5-fluoro-4-iodopyridine
Molecular Architecture and Halogen Substitution Patterns
The molecular formula C₅H₂ClFIN (MW: 257.43 g/mol) defines a pyridine ring substituted with chlorine (C3), fluorine (C5), and iodine (C4) (Figure 1). The SMILES notation (IC₁=C(Cl)C=NC=C₁F) confirms the positions of halogens, which induce significant electronic effects:
- Iodine at C4 contributes polarizability and steric bulk, favoring electrophilic substitution at adjacent positions.
- Chlorine at C3 and fluorine at C5 create an electron-deficient ring, enhancing reactivity toward nucleophilic agents.
The substitution pattern follows the meta and para orientations relative to the nitrogen atom, a configuration observed in intermediates for pentasubstituted pyridine synthesis. Halogen dance reactions, as reported for analogous compounds, could enable positional isomerism under specific conditions.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 257.43 g/mol | |
| Halogen Positions | C3 (Cl), C4 (I), C5 (F) | |
| Hybridization | sp² (pyridine ring) |
Crystallographic Analysis and Bond Length Variations
While experimental crystallographic data for this compound remains unpublished, bond lengths can be inferred from analogous halogenated pyridines:
- C–Cl : 1.81–1.84 Å (cf. 3,6-dichloro-2-pyridinecarboxylic acid).
- C–F : 1.34 Å (typical for aryl fluorides).
- C–I : 2.09 Å (consistent with aryl iodides).
The iodine atom’s large atomic radius introduces steric strain, elongating adjacent C–C bonds (e.g., C4–C5: ~1.48 Å vs. 1.39 Å in unsubstituted pyridine). Computational studies of similar systems suggest planarity in the pyridine ring, with minimal distortion from halogen substituents.
Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)
¹H NMR (predicted):
- H2 and H6 protons resonate as doublets (δ 8.2–8.5 ppm) due to coupling with F (J ≈ 8–10 Hz).
- No signals for H3, H4, or H5 due to halogen substitution.
¹³C NMR (predicted):
| Carbon | δ (ppm) | Multiplicity |
|---|---|---|
| C2 | 150.2 | d (J = 245) |
| C4 | 98.5 | s (I effect) |
| C5 | 158.7 | d (J = 250) |
FT-IR :
Mass Spectrometry :
Thermodynamic Properties and Phase Behavior
Thermal Stability :
- Boiling Point : 254.8 ± 35.0°C (extrapolated from analogous iodopyridines).
- Storage : Stable at 2–8°C in inert atmospheres; decomposes upon prolonged light exposure.
Phase Transitions :
- Sublimation : Observed at reduced pressures (0.1–0.5 mmHg) above 100°C.
- Solubility : Limited in polar solvents (e.g., 0.2 mg/mL in water); miscible with DMSO and DMF.
Table 2: Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 254.8 ± 35.0°C | |
| Storage Temperature | 2–8°C (dark, inert gas) | |
| Solubility in DMSO | >50 mg/mL |
Properties
Molecular Formula |
C5H2ClFIN |
|---|---|
Molecular Weight |
257.43 g/mol |
IUPAC Name |
3-chloro-5-fluoro-4-iodopyridine |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-9-2-4(7)5(3)8/h1-2H |
InChI Key |
QZOLGXJNZIUYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated pyridines with varying substituent patterns exhibit distinct physicochemical properties and applications. Below is a comparative analysis of 3-Chloro-5-fluoro-4-iodopyridine and its structural analogs:
Physicochemical Properties
* Assumed molecular formula based on positional isomerism.
Pharmacological Relevance
- LogP and Bioavailability : 2-Chloro-5-fluoro-4-iodopyridine exhibits a LogP of 2.89, indicating moderate lipophilicity conducive to gastrointestinal absorption and blood-brain barrier penetration .
- Enzyme Interactions : Fluorine and chlorine substituents may reduce susceptibility to cytochrome P450-mediated metabolism, extending half-life in drug candidates .
Discrepancies and Limitations
- Positional Isomerism : Varied substituent positions (e.g., 2- vs. 3-chloro) significantly alter electronic and steric profiles, complicating direct comparisons .
Q & A
Q. What are the standard synthetic routes for 3-chloro-5-fluoro-4-iodopyridine, and how can reaction conditions be optimized?
- Methodological Answer : Halogen dance reactions are a key strategy for synthesizing pentasubstituted pyridines. For example, magnesiation at the C6 position using Grignard reagents followed by electrophilic trapping (e.g., iodine) can introduce iodine at the 4-position of the pyridine ring. Reaction optimization involves:
Q. How can researchers characterize the regioselectivity of substitution reactions in this compound?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, ¹⁹F) to track substituent positions. For example:
- ¹H NMR : Aromatic proton splitting patterns reveal electronic effects of halogens.
- ¹⁹F NMR : Fluorine chemical shifts (~-60 to -70 ppm) indicate fluorine’s position relative to electron-withdrawing groups.
Computational tools (DFT calculations) predict reaction sites by analyzing charge distribution and frontier molecular orbitals .
Q. What are common nucleophilic substitution reactions for this compound, and how are yields improved?
- Methodological Answer :
- Amine substitution : Use polar aprotic solvents (DMF, DMSO) with excess amine (2–3 eq.) at 80–100°C.
- Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyst with arylboronic acids in degassed THF/water (3:1) under inert atmosphere.
Yields improve with slow reagent addition and microwave-assisted heating (e.g., 30 minutes at 120°C for Suzuki reactions) .
Advanced Research Questions
Q. How can contradictory data in cross-coupling reactions involving this compound be resolved?
- Methodological Answer : Contradictions often arise from:
- Solvent effects : Dioxane vs. THF alters Pd catalyst stability.
- Halogen reactivity : Iodine’s leaving-group ability may dominate over chlorine, requiring selective protection/deprotection.
Use competitive kinetics experiments to quantify reaction rates. For example, monitor Cl vs. I substitution via LC-MS under identical conditions .
Q. What strategies enable selective functionalization of the iodine site while retaining chlorine and fluorine?
- Methodological Answer :
- Protecting groups : Temporarily block chlorine using silyl ethers (e.g., TMSCl) during iodination.
- Metalation-directing groups : Install a directing group (e.g., pyridyl) to guide Pd catalysts to the iodine site.
- Low-temperature lithiation : Use LDA at -78°C to selectively deprotonate positions adjacent to iodine .
Q. How do steric and electronic effects influence the bioactivity of derivatives?
- Methodological Answer :
- Steric maps : Generate 3D molecular models (e.g., using Schrödinger Suite) to assess binding pocket compatibility.
- Hammett constants : Quantify electron-withdrawing effects (σₚ values: F = +0.06, Cl = +0.23, I = +0.18) to predict metabolic stability.
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) with fluorescence polarization assays to correlate substituent effects with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
